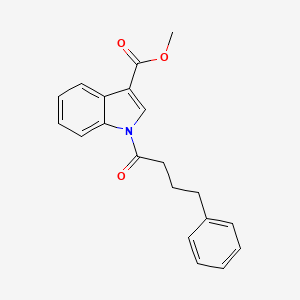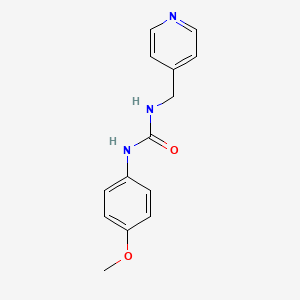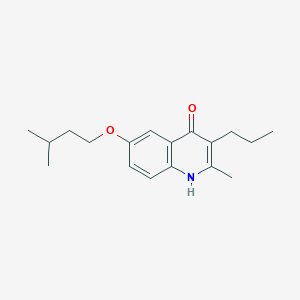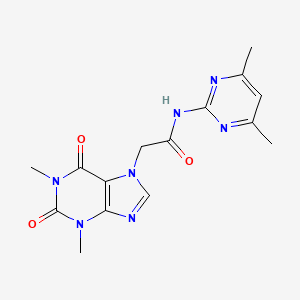
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide, also known as BF-168, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a member of the benzothiazole family and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide has shown potential applications in various fields of scientific research. One of the significant applications is in the field of cancer research. Studies have shown that N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide has anti-cancer properties and can inhibit the growth of cancer cells. It has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer.
Wirkmechanismus
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway plays a crucial role in the growth and survival of cancer cells. N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide inhibits the phosphorylation of Akt and mTOR, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to their death. It also inhibits angiogenesis, which is the formation of new blood vessels required for tumor growth. N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide has also been found to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide in lab experiments is its specificity towards cancer cells. It targets cancer cells and leaves normal cells unaffected. However, one of the limitations of using N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide is its low solubility in water, which makes it challenging to administer in vivo.
Zukünftige Richtungen
The potential applications of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide in various fields of scientific research make it an exciting area for future research. Some of the future directions for research include:
1. Investigating the efficacy of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide in combination with other anti-cancer drugs.
2. Studying the potential of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide in the treatment of other diseases, such as Alzheimer's and Parkinson's.
3. Developing new methods for the synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide with improved solubility.
4. Investigating the potential of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide as a diagnostic tool for cancer detection.
Conclusion:
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide is a chemical compound that has shown potential applications in various fields of scientific research, particularly in cancer research. Its specificity towards cancer cells and its ability to inhibit the Akt/mTOR signaling pathway make it an exciting area for future research. The development of new methods for the synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide with improved solubility and investigating its potential in the treatment of other diseases are some of the future directions for research in this area.
Synthesemethoden
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide has been achieved using various methods. One such method involves the reaction of 6-chlorobenzothiazole-2-amine with 4-fluorobenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acryloyl chloride to obtain N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide.
Eigenschaften
IUPAC Name |
(E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2OS/c17-11-4-7-13-14(9-11)22-16(19-13)20-15(21)8-3-10-1-5-12(18)6-2-10/h1-9H,(H,19,20,21)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKRGFXRZVAUNX-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile](/img/structure/B5715053.png)



![2-amino-4-(4-isopropylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5715071.png)
![1-ethyl-4-[2-(1-naphthyloxy)ethyl]piperazine](/img/structure/B5715079.png)


![4,6-dimethyl-2-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]nicotinonitrile](/img/structure/B5715094.png)

![N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5715125.png)
![4-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5715130.png)

![1-(4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5715137.png)